5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester
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Overview
Description
5-[[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester is a member of indoles.
Scientific Research Applications
Synthesis and Derivative Formation
- A study by Younes, Abbas, and Metwally (1987) explored the synthesis of various derivatives from 5-ethyl-5H-1,2,4-triazino[5,6-b]indol-3-thione. The reactions produced different compounds with potential for varied applications, demonstrating the versatility of this compound in synthetic chemistry (Younes, Abbas, & Metwally, 1987).
Antimicrobial Activity
- Hassan (2013) synthesized new pyrazoline and pyrazole derivatives, including compounds derived from 3-hydrazinyl-5H-[1,2,4]triazino[5,6-b]indole. These compounds showed promising antimicrobial activity against various bacteria and fungi, highlighting the potential pharmaceutical applications (Hassan, 2013).
Regioisomeric Formation
- Ashry, Hamid, Mousaad, and Ramadan (2002) studied the regioisomeric formation of linear 1,2,4-Triazolo[4′,3′:2,3][1,2,4]Triazino[5,6-b]Indole derivatives from similar compounds. This research contributes to the understanding of structural variations and potential for targeted synthesis in medicinal chemistry (Ashry et al., 2002).
Antibacterial Properties
- Iradyan and colleagues (2014) explored the synthesis and antibacterial properties of 5-Thiomethylfuran-2-Carboxylic Acid Derivatives. Their research on derivatives related to 5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester provides insight into the potential use of these compounds in developing new antibacterial agents (Iradyan et al., 2014).
properties
Product Name |
5-[[(5-Ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)thio]methyl]-2-furancarboxylic acid methyl ester |
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Molecular Formula |
C18H16N4O3S |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
methyl 5-[(5-ethyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanylmethyl]furan-2-carboxylate |
InChI |
InChI=1S/C18H16N4O3S/c1-3-22-13-7-5-4-6-12(13)15-16(22)19-18(21-20-15)26-10-11-8-9-14(25-11)17(23)24-2/h4-9H,3,10H2,1-2H3 |
InChI Key |
DTHZZOGDKUZVBT-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SCC4=CC=C(O4)C(=O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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